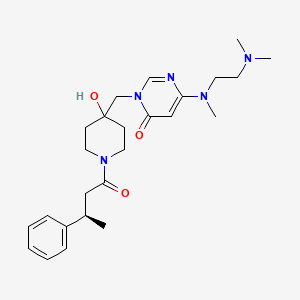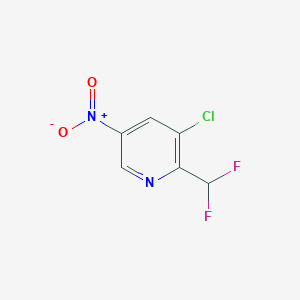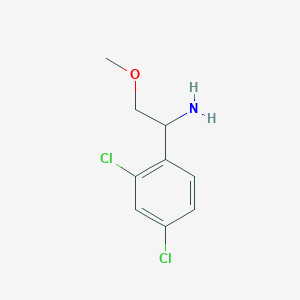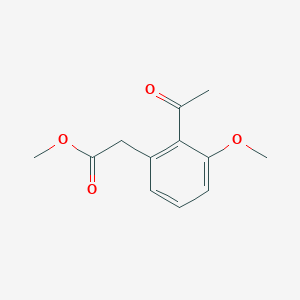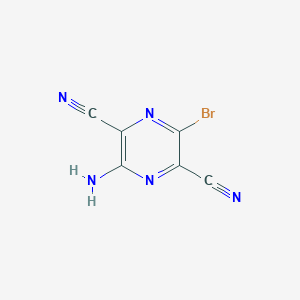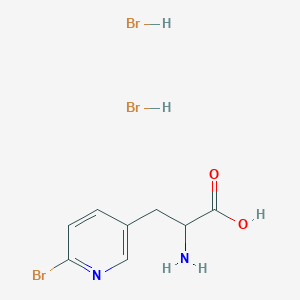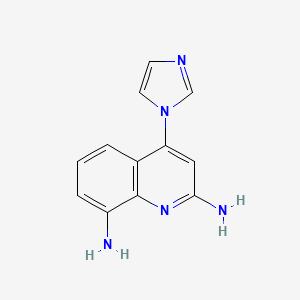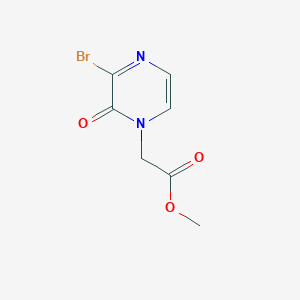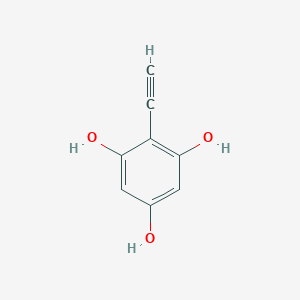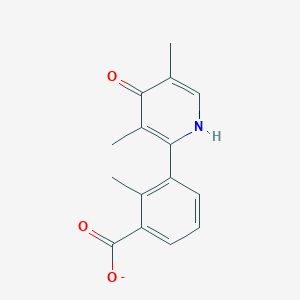
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyridine ring, as well as a methylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate typically involves the reaction of 4-hydroxy-3,5-dimethylpyridine with 2-methylbenzoic acid or its derivatives. One common method involves the esterification of 4-hydroxy-3,5-dimethylpyridine with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3,5-dimethylpyridine: A precursor in the synthesis of 3-(4-Hydroxy-3,5-dimethylpyridin-2-yl)-2-methylbenzoate.
2-Methylbenzoic acid: Another precursor used in the esterification process.
3,5-Dimethylpyridine: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the combination of its hydroxy-substituted pyridine ring and methylbenzoate moiety
Propiedades
Fórmula molecular |
C15H14NO3- |
|---|---|
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)-2-methylbenzoate |
InChI |
InChI=1S/C15H15NO3/c1-8-7-16-13(10(3)14(8)17)11-5-4-6-12(9(11)2)15(18)19/h4-7H,1-3H3,(H,16,17)(H,18,19)/p-1 |
Clave InChI |
GZOBYIWJDBIJIG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CNC(=C(C1=O)C)C2=C(C(=CC=C2)C(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
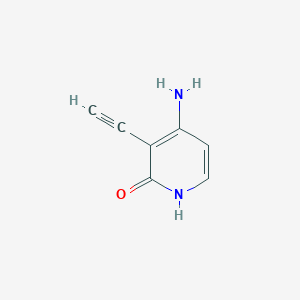

![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
